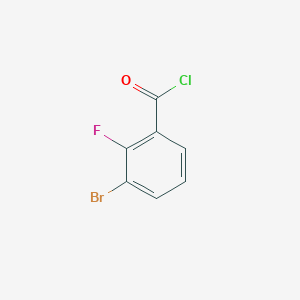

3-Bromo-2-fluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRKBWVSQZTERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650500 | |

| Record name | 3-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374554-41-3 | |

| Record name | 3-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-fluorobenzoyl chloride CAS number 374554-41-3

An In-Depth Technical Guide to 3-Bromo-2-fluorobenzoyl Chloride (CAS 374554-41-3): Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic acyl chloride that serves as a pivotal intermediate in modern organic synthesis. Its unique trifunctional nature—possessing a reactive acyl chloride, a synthetically versatile bromine atom, and a modulating fluorine substituent—makes it an invaluable building block for creating complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and strategic applications, particularly in the synthesis of novel pharmaceutical agents and advanced materials.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation. This compound is a reactive compound that must be handled with appropriate care.

Compound Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 374554-41-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃BrClFO | [1][2][3][4] |

| Molecular Weight | 237.45 g/mol | [2][3][4] |

| MDL Number | MFCD09864687 | [1][4] |

| Appearance | Not specified, but related compounds are typically liquids or low-melting solids. | |

| Primary Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation. | [1] |

Reactivity and Stability

The primary reactivity concern for this compound is its sensitivity to moisture.[1] The acyl chloride functional group readily hydrolyzes upon contact with water to form the corresponding carboxylic acid (3-bromo-2-fluorobenzoic acid) and hydrochloric acid gas. This reaction is exothermic. The compound is also incompatible with strong bases and alcohols.[6]

Under anhydrous conditions and stored under an inert atmosphere (e.g., nitrogen or argon), the compound is stable at normal room temperatures.[1][4] Thermal decomposition, especially under confinement, can be hazardous and may generate toxic gases including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1]

Safety and Handling Protocol

Due to its corrosive and lachrymatory nature, strict safety protocols must be followed.[1]

-

Engineering Controls : All manipulations must be performed in a well-ventilated chemical fume hood.[1][7] An emergency eyewash station and safety shower must be immediately accessible.[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Chemical safety goggles in combination with a face shield are mandatory.[1][7]

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).[1]

-

Skin and Body Protection : A flame-retardant lab coat and appropriate protective clothing are required. Safety shoes should be worn.[1]

-

Respiratory Protection : If there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1][7]

-

-

Handling : Avoid all contact with skin and eyes. Do not breathe vapors, mist, or fumes.[1] The container should be kept tightly closed and under an inert atmosphere.[1]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7]

Synthesis of this compound

The most direct and common method for preparing this compound is through the chlorination of the corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[8][9]

Causality of Reagent Choice

-

Thionyl Chloride (SOCl₂) : This reagent is preferred for several reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] This facilitates their removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

-

Catalytic DMF : A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic species that is more reactive towards the carboxylic acid than thionyl chloride itself.[10]

-

Anhydrous Conditions : The exclusion of water is critical. All glassware must be oven- or flame-dried, and anhydrous solvents should be used. Any moisture will hydrolyze both the thionyl chloride reagent and the this compound product.[8]

Experimental Protocol: Synthesis from 3-Bromo-2-fluorobenzoic Acid

-

Reaction Setup : In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add 3-bromo-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition : Suspend the acid in an anhydrous inert solvent such as toluene or dichloromethane, or alternatively, run the reaction neat.[8] Add a catalytic amount of DMF (1-2 drops).

-

Chlorination : Under a fume hood, slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.[8]

-

Reaction Execution : Heat the reaction mixture to a gentle reflux (approx. 79°C for neat SOCl₂).[8] Maintain reflux for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.[8]

-

Workup and Purification :

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure (distillation).

-

The crude this compound can often be used directly in the next step or purified further by vacuum distillation.[11]

-

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to participate in a variety of transformations, making it a versatile hub for building molecular complexity.

Amide Bond Formation

The formation of amides via reaction with primary or secondary amines is one of the most fundamental and widespread applications of acyl chlorides in medicinal chemistry.[12] The high electrophilicity of the acyl chloride carbon makes this reaction rapid and high-yielding.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group. An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[12][13]

-

Amine Solution : In a dry reaction vessel, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[12]

-

Cooling : Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Acyl Chloride Addition : Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the cooled amine solution.

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[12]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide (e.g., 3-bromo-2-fluorobenzamide[14]) can be purified by recrystallization or column chromatography on silica gel.[12]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. capotchem.cn [capotchem.cn]

- 3. scbt.com [scbt.com]

- 4. 374554-41-3|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. 3-BROMO-2-FLUOROBENZAMIDE | CAS 871353-25-2 [matrix-fine-chemicals.com]

A Comprehensive Technical Guide to 3-Bromo-2-fluorobenzoyl Chloride: Properties, Synthesis, and Applications

Abstract: 3-Bromo-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a highly reactive and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho and meta to the acyl chloride moiety, imparts specific steric and electronic properties that make it a valuable building block for novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, insights into its chemical reactivity, and essential safety and handling procedures tailored for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Profile

This compound is a compound whose utility is defined by its precise molecular architecture. The combination of a reactive acyl chloride group with the electronic-withdrawing and sterically influential halogen substituents governs its behavior in chemical transformations.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below. As a substituted acyl chloride, it is a liquid at room temperature and possesses a pungent odor characteristic of this class of compounds.[1] It is crucial to note its high reactivity with water and other protic solvents.[1][2]

| Property | Value | Source(s) |

| CAS Number | 374554-41-3 | [2][3][4] |

| Molecular Formula | C₇H₃BrClFO | [3][4][5] |

| Molecular Weight | 237.45 g/mol | [3][4] |

| Physical State | Liquid | [2] |

| Exact Mass | 235.903984 g/mol | [5][6] |

| Boiling Point | Data not readily available; requires experimental determination. For comparison, the related compound 3-bromobenzoyl chloride boils at 74-75 °C at 0.5 mmHg. | |

| Melting Point | Not applicable (Liquid at STP) | [2] |

| Solubility | Reacts with water and alcohols. Soluble in anhydrous aprotic organic solvents (e.g., dichloromethane, toluene, ethers). | [1][2] |

Spectroscopic Signature Analysis

While a dedicated public spectrum for this compound is not widely available, its structure allows for a confident prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region (typically δ 7.0-8.5 ppm) would display three distinct proton signals. Each signal would exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons (³JHH) and the fluorine atom (³JHF, ⁴JHF). The fluorine atom's strong electron-withdrawing effect would generally shift downfield the signals of adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The carbonyl carbon of the acyl chloride is the most deshielded, appearing significantly downfield (typically δ 165-175 ppm). The aromatic carbons would appear in the δ 110-140 ppm range, with their chemical shifts influenced by the attached halogen. The carbon bonded to fluorine will show a large one-bond coupling constant (¹JCF).

-

IR (Infrared) Spectroscopy: The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the acyl chloride functional group, expected to appear at a high frequency, typically in the range of 1780-1815 cm⁻¹. This high frequency is characteristic of the highly electrophilic carbonyl in acyl chlorides. A vapor phase IR spectrum is noted as available in some databases.[6]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks around m/z 236, 238, and 240, providing a clear signature for the compound's elemental composition.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid.[7] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification.[1][8]

Causality of Reagent Selection

-

3-Bromo-2-fluorobenzoic Acid (Starting Material): The precursor that defines the final product's structure. Its purity is paramount to achieving a high-quality final product.

-

Thionyl Chloride (SOCl₂): Acts as the chlorinating agent. It converts the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group. The subsequent intramolecular nucleophilic attack by the chloride ion displaces the leaving group, which decomposes into gaseous SO₂ and HCl.[8][9] Using an excess of thionyl chloride ensures the reaction goes to completion and can also serve as the solvent.

-

DMF (N,N-Dimethylformamide) (Catalyst, Optional): A small amount of DMF can catalyze the reaction by forming a Vilsmeier intermediate ([(CH₃)₂N=CHCl]⁺Cl⁻), which is a more potent acylating agent than SOCl₂ itself, accelerating the conversion.[10]

Step-by-Step Experimental Protocol

Safety Precaution: This procedure must be conducted in a certified chemical fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves toxic HCl and SO₂ gases.[8] All glassware must be oven-dried to prevent hydrolysis of the reagent and product.[8]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add 3-bromo-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents).[8] The reaction can be run neat or in an inert solvent like anhydrous toluene.

-

Reaction Execution: Heat the mixture to reflux (approx. 79 °C for neat SOCl₂) and maintain for 2-4 hours.[8] The progress can be monitored by the cessation of gas evolution.

-

Workup - Reagent Removal: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product as a clear liquid.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[9] The fluorine and bromine atoms primarily exert an electron-withdrawing inductive effect, which further increases the carbonyl carbon's electrophilicity, making it more reactive than unsubstituted benzoyl chloride.

Nucleophilic Acyl Substitution

This is the cornerstone of acyl chloride chemistry. The general mechanism involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to reform the carbonyl group.[9]

Common Transformations:

-

Amide Formation: Reacts rapidly with ammonia, primary amines, or secondary amines to form the corresponding amides. A base (like pyridine or an excess of the amine) is required to neutralize the HCl byproduct.[9]

-

Ester Formation: Reacts with alcohols to form esters. This reaction is often catalyzed by a non-nucleophilic base like pyridine.

-

Hydrolysis: Reacts readily, and often violently, with water to hydrolyze back to 3-bromo-2-fluorobenzoic acid.[2][12] This underscores the need for anhydrous conditions during its use and storage.

General Reaction Mechanism Diagram

Caption: General mechanism for nucleophilic acyl substitution of this compound.

(Note: The DOT script above is a template. Actual chemical structure images would be needed for it to render correctly.)

Safety, Handling, and Storage

Due to its high reactivity and corrosive nature, strict safety protocols are mandatory when working with this compound.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[2] It is a lachrymator and may cause respiratory irritation.[2] Inhalation of its vapors is a serious hazard.[12] Thermal decomposition can release toxic gases, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[2]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[13] Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[2][13]

-

Handling: Avoid all contact with skin and eyes. Do not breathe vapors.[2] Ensure emergency eyewash stations and safety showers are immediately accessible.[2] Handle under an inert atmosphere to prevent degradation from moisture.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[2][13] The container must be kept tightly closed.[2] For long-term stability, storing under an inert gas like argon or nitrogen is highly recommended.[14]

Applications in Research and Drug Development

This compound is not an end-product but a strategic building block. The halogen atoms serve distinct purposes:

-

Fluorine: Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modify lipophilicity.[7]

-

Bromine: Serves as a versatile synthetic handle. It is an ideal site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.

-

Acyl Chloride: Provides a reliable and high-yielding method for linking the substituted phenyl ring to other molecular fragments, particularly those containing amine or hydroxyl groups, which are common in bioactive molecules.

Its utility lies in the efficient construction of complex, highly functionalized molecules for screening in drug discovery programs and for the development of novel materials.

References

- PrepChem. (n.d.). Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride.

- MSDS of this compound. (2015).

- SynQuest Laboratories, Inc. (2016). This compound Safety Data Sheet.

- Sciencemadness Wiki. (2019). Acyl halide.

- SpectraBase. (n.d.). This compound.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

- PubChem. (n.d.). 3-Fluorobenzoyl chloride.

- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound (374554-41-3).

- Sigma-Aldrich. (n.d.). 3-Bromobenzoyl chloride 98%.

- PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride.

- Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry.

- CAMEO Chemicals - NOAA. (n.d.). Acyl Halides, Sulfonyl Halides, and Chloroformates.

- ChemicalBook. (n.d.). 3-Bromobenzoyl chloride(1711-09-7) 13C NMR spectrum.

- LibreTexts Chemistry. (2020). Acid Halide Chemistry.

- BenchChem. (n.d.). 2-Bromo-3-fluorobenzoyl chloride.

- BenchChem. (n.d.). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid.

- BLD Pharm. (n.d.). 3-Bromo-2-chloro-6-fluorobenzoyl chloride.

- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- SpectraBase. (n.d.). 4-Bromo-2-fluorobenzoyl chloride.

- ChemicalBook. (n.d.). 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum.

- Oakwood Chemical. (n.d.). 3-Fluorobenzoyl chloride.

Sources

- 1. Acyl halide - Sciencemadness Wiki [sciencemadness.org]

- 2. synquestlabs.com [synquestlabs.com]

- 3. capotchem.cn [capotchem.cn]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

- 14. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to 3-Bromo-2-fluorobenzoyl Chloride for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-fluorobenzoyl chloride (CAS No. 374554-41-3), a critical halogenated building block for researchers, medicinal chemists, and professionals in drug development. We delve into its core molecular structure, physicochemical properties, and established synthetic protocols. Furthermore, this document outlines its strategic applications in the synthesis of complex organic molecules, supported by mechanistic insights. Detailed safety, handling, and characterization data are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Halogenated Synthons

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable tools. The specific placement of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and binding affinity.[1][2] this compound is a prime example of a strategically designed synthon, offering multiple reaction handles for molecular elaboration.

The presence of three distinct reactive centers—the highly reactive acyl chloride, the bromine atom amenable to cross-coupling reactions, and the fluorine atom that modulates electronic properties—makes this compound a versatile intermediate for constructing novel active pharmaceutical ingredients (APIs) and other high-value specialty chemicals.[3][4] This guide serves as a detailed resource for scientists leveraging this powerful building block.

Molecular Structure and Physicochemical Properties

The unique reactivity and utility of this compound stem directly from its molecular architecture. The molecule consists of a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 2, and a benzoyl chloride group at position 1.

Molecular Structure:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Synthesis

The trifunctional nature of this compound makes it a valuable intermediate.

-

Amide and Ester Formation: The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with amines and alcohols to form amides and esters, respectively. This is a cornerstone reaction for building larger, more complex molecules in drug discovery programs.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and efficient introduction of new carbon-carbon or carbon-heteroatom bonds, a critical strategy for library synthesis and lead optimization. [1]* Modulation of Physicochemical Properties: The fluorine atom, due to its high electronegativity and small size, can improve metabolic stability, enhance binding affinity through hydrogen bonding or dipole interactions, and alter the pKa of nearby functional groups. [2]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents several hazards and must be handled with care.

Hazard Identification:

-

Corrosive: Causes severe skin burns and serious eye damage (H314, H318). [5][6]* Respiratory Irritant: May cause respiratory irritation (H335). [5]* Lachrymator: Can cause tearing. [5]* Water Reactive: Reacts with water and moisture, releasing corrosive HCl gas.

Safe Handling and Personal Protective Equipment (PPE):

-

Always handle in a well-ventilated chemical fume hood. [7]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles with a face shield. [5][7]* Ensure eyewash stations and safety showers are readily accessible. [5]* Avoid breathing fumes, mist, or vapors. [5] Storage and Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area. [5]* The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [5]* Incompatible materials include water, strong bases, alcohols, and strong oxidizing agents. [5] First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [7]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [5][7]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [8][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [5][7]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and specialty chemical synthesis. Its unique combination of reactive sites allows for complex molecular construction through a variety of chemical transformations. Understanding its molecular properties, synthetic pathways, and safety requirements, as detailed in this guide, is paramount for its effective and responsible use in advancing scientific discovery.

References

-

PrepChem.com. Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. [Link]

-

SpectraBase. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]

-

Angene Chemical. 3-Bromo-4-fluorobenzoyl chloride Safety Data Sheet. [Link]

-

PubChem. 3-Bromo-4-fluorobenzoyl chloride. [Link]

-

PubChem. 3-Fluorobenzoyl chloride. [Link]

-

Aldlab-chemicals. 2-Bromo-3-fluorobenzoyl chloride. [Link]

-

Sparrow Chemical. Fluorobenzyl Chloride Series. [Link]

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 3-Bromo-2-fluorobenzotrifluoride in Specialty Chemical Synthesis. [Link]

-

MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. nbinno.com [nbinno.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectral Analysis of 3-Bromo-2-fluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzoyl chloride is a substituted aromatic acyl chloride of significant interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its utility as a building block stems from the unique electronic and steric properties conferred by the bromo, fluoro, and acyl chloride functional groups. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Features

The structure of this compound presents a unique substitution pattern on the benzene ring, which dictates its spectral behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary for a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, bromine, and acyl chloride groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | Doublet of doublets (dd) | ~ 8.0, 1.5 | H-6 |

| ~ 7.5 - 7.7 | Doublet of doublets (dd) | ~ 8.0, 1.5 | H-4 |

| ~ 7.2 - 7.4 | Triplet (t) | ~ 8.0 | H-5 |

Rationale for Predictions:

-

The acyl chloride group is strongly electron-withdrawing, deshielding the ortho protons (H-6).

-

The fluorine atom is also electron-withdrawing and will influence the chemical shifts of adjacent protons.

-

The bromine atom has a moderate electron-withdrawing effect.

-

The coupling patterns arise from the spin-spin interactions between adjacent protons. H-5 will be split by both H-4 and H-6 into a triplet. H-4 and H-6 will each be split by H-5 into a doublet, and further split by the smaller meta-coupling to each other, resulting in doublets of doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached functional groups.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (acyl chloride) |

| ~ 155 - 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 135 - 140 | C-COCl |

| ~ 130 - 135 | C-H (C-6) |

| ~ 125 - 130 | C-H (C-4) |

| ~ 120 - 125 | C-Br |

| ~ 115 - 120 | C-H (C-5) |

Rationale for Predictions:

-

The carbonyl carbon of the acyl chloride is significantly deshielded and will appear far downfield.

-

The carbon directly attached to the highly electronegative fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will also be downfield.

-

The carbon attached to the bromine atom will be shifted downfield compared to an unsubstituted benzene ring.

-

The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: A thin film of the neat liquid can be prepared between two NaCl or KBr plates.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first, then the sample spectrum.

Predicted IR Spectral Data

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| ~ 1780 - 1750 | Strong | C=O stretch (acyl chloride) |

| ~ 1600 - 1450 | Medium | Aromatic C=C skeletal vibrations |

| ~ 1250 - 1150 | Strong | C-F stretch |

| ~ 800 - 700 | Strong | C-Cl stretch |

| ~ 600 - 500 | Medium | C-Br stretch |

Rationale for Predictions:

-

The most prominent peak will be the strong absorption from the carbonyl group of the acyl chloride, which appears at a higher frequency than in ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom.

-

The aromatic C-H and C=C stretching vibrations are characteristic of the benzene ring.

-

The carbon-halogen stretching frequencies are found in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: MS

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300).

Predicted Mass Spectral Data

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

| m/z | Predicted Relative Abundance | Assignment |

| 236 | ~ 75% | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |

| 238 | ~ 100% | [M+2]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |

| 240 | ~ 25% | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) |

| 201 | Variable | [M-Cl]⁺ |

| 156/158 | Variable | [M-COCl]⁺ |

| 123 | Variable | [M-Br-CO]⁺ |

Rationale for Predictions:

-

Isotopic Pattern: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak.

-

Fragmentation: The primary fragmentation pathway is expected to be the loss of the chlorine radical to form the stable acylium ion. Subsequent loss of carbon monoxide is also a common fragmentation pathway for benzoyl compounds.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data presented in this guide provide a comprehensive analytical framework for the characterization of this compound. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can confidently identify and assess the purity of this important synthetic intermediate, even in the absence of readily available experimental reference spectra.

References

- Note: As experimental data for the target molecule is not available, these references provide data for structurally similar compounds and general spectroscopic principles.

-

3-Bromobenzoyl chloride: Spectral data available from various chemical suppliers and databases.

-

2-Fluorobenzoyl chloride: Spectral data available from various chemical suppliers and databases.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Synthesis of 3-Bromo-2-fluorobenzoyl Chloride: A Technical Guide for Advanced Chemical Research

An in-depth guide for researchers, scientists, and drug development professionals on the efficient synthesis of 3-Bromo-2-fluorobenzoyl chloride from 3-bromo-2-fluorobenzoic acid. This document provides a comparative analysis of common synthetic methods, detailed experimental protocols, safety considerations, and characterization data.

Introduction

This compound is a key intermediate in the synthesis of a wide range of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its trifunctional nature, possessing a reactive acyl chloride group, a bromine atom, and a fluorine atom on the benzene ring, allows for diverse and sequential chemical modifications. This guide provides a comprehensive overview of the reliable conversion of 3-bromo-2-fluorobenzoic acid to its corresponding acyl chloride, a critical activation step for subsequent nucleophilic acyl substitution reactions. We will delve into the prevalent methodologies, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the reactant and product is fundamental for successful synthesis and purification.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-2-fluorobenzoic acid | 161957-56-8[1][2][3] | C₇H₄BrFO₂ | 219.01[1] | White to light yellow crystalline powder[1] | 168 - 172[1] | Decomposes |

| This compound | 374554-41-3[4] | C₇H₃BrClFO | 237.45[4] | Not specified; likely a liquid or low-melting solid | Not specified | 242.1 at 760 mmHg[5] |

| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow liquid | -105 | 79 |

| Oxalyl chloride | 79-37-8 | (COCl)₂ | 126.93 | Colorless liquid | -12 | 62 - 64 |

Synthetic Methodologies: A Comparative Analysis

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. Two reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), are predominantly used for this transformation. The choice between them often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Method 1: The Thionyl Chloride Route

Thionyl chloride is a cost-effective and highly efficient reagent for the synthesis of acyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[6]

Advantages:

-

High reactivity and efficiency.

-

Gaseous byproducts simplify initial purification.[6]

-

Cost-effective for large-scale synthesis.

Disadvantages:

-

Can require elevated temperatures (reflux), which may not be suitable for heat-sensitive substrates.

-

The generation of acidic HCl gas requires a robust experimental setup to trap the effluent.

-

Thionyl chloride is highly corrosive and reacts violently with water.[7]

Method 2: The Oxalyl Chloride Route

Oxalyl chloride, often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride. The reaction typically proceeds at room temperature and is known for its high selectivity. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous, facilitating a straightforward workup.

Advantages:

-

Milder reaction conditions (often room temperature), suitable for sensitive substrates.

-

High selectivity and clean reaction profiles.

-

Gaseous byproducts allow for easy removal.

Disadvantages:

-

More expensive than thionyl chloride.

-

The use of DMF as a catalyst can lead to the formation of the potent carcinogen, dimethylcarbamoyl chloride, necessitating stringent safety precautions.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous benzoyl chlorides and are adapted for the specific synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride

This protocol details the procedure for the synthesis of this compound using thionyl chloride.

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, the reaction can be run neat)

-

Dry glassware (round-bottom flask, reflux condenser, gas trap)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (containing an aqueous sodium hydroxide solution to neutralize HCl and SO₂), add 3-bromo-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (2.0-3.0 eq). If a solvent is used, add anhydrous toluene or dichloromethane.

-

Reaction: Gently heat the mixture to reflux (approximately 80°C for neat reaction) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation. Collect the fraction boiling at approximately 242.1°C at 760 mmHg[5].

Experimental Workflow (Thionyl Chloride Method):

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol provides a method for the synthesis of this compound using oxalyl chloride and a catalytic amount of DMF.

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Dry glassware (round-bottom flask, dropping funnel, gas trap)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap, suspend 3-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) dropwise from the dropping funnel at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation.

-

Purification: The crude product is often of high purity and can be used directly in the next step. If further purification is required, vacuum distillation can be performed.

Experimental Workflow (Oxalyl Chloride Method):

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Product Characterization

Confirmation of the product's identity and purity is essential. The following characterization data can be used to verify the successful synthesis of this compound.

-

Boiling Point: 242.1°C at 760 mmHg[5].

-

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound is available.[8] Key expected absorptions include a strong C=O stretching band for the acyl chloride around 1780-1740 cm⁻¹, and C-Br, C-F, and C-Cl stretching vibrations at lower wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The integration and splitting patterns will be consistent with the three protons on the substituted benzene ring. The fluorine and bromine atoms will influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon of the acyl chloride in the range of 165-175 ppm. Six other signals are expected in the aromatic region, with their chemical shifts influenced by the bromine, fluorine, and acyl chloride substituents.

-

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly corrosive and toxic chemicals that must be handled with extreme care in a well-ventilated fume hood.[7][9][10][11][12][13] this compound is also expected to be corrosive and moisture-sensitive.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Chemical safety goggles and a face shield.

-

A lab coat.

Handling:

-

All manipulations should be performed in a certified chemical fume hood.[10]

-

Ensure all glassware is thoroughly dried before use to prevent violent reactions with water.[7]

-

Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available for spills.

-

The reaction evolves toxic gases (HCl, SO₂, CO), which must be scrubbed through a base trap.[7]

Storage:

-

Store all reagents and the product in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[13]

Disposal:

-

All waste materials, including residual reagents, solvents, and contaminated PPE, must be disposed of as hazardous waste in accordance with local regulations.

Conclusion

The synthesis of this compound from 3-bromo-2-fluorobenzoic acid is a straightforward yet critical transformation for the advancement of various chemical research endeavors. Both the thionyl chloride and oxalyl chloride methods are effective, with the choice of reagent depending on the specific requirements of the synthesis. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable synthetic intermediate for their downstream applications.

References

- Sigma-Aldrich.

- Sigma-Aldrich.

- Cole-Parmer.

- ChemicalBook.

- Carl ROTH.

- ChemicalBook.

- Sigma-Aldrich.

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). [Link]

- Sigma-Aldrich.

- Apollo Scientific.

-

SpectraBase. This compound. [Link]

- ChemicalBook. 3-Bromobenzoyl chloride(1711-09-7) 1H NMR spectrum.

-

PubChem. 3-Fluorobenzoyl chloride. [Link]

- ChemicalBook. 3-Bromobenzoyl chloride(1711-09-7) Boiling point.

- ChemicalBook. 3-Bromobenzoyl chloride(1711-09-7) 13C NMR spectrum.

- ChemicalBook. 3-Fluorobenzyl chloride(456-42-8) 1H NMR spectrum.

- ChemicalBook. 3-Bromobenzoyl chloride(1711-09-7)IR1.

- ChemicalBook. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum.

- ChemicalBook. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum.

-

SpectraBase. 4-Bromo-2-fluorobenzoyl chloride. [Link]

- Synquest Labs.

-

Spectroscopy Online. Halogenated Organic Compounds. (2023). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-2-fluorobenzoic acid | 161957-56-8 | FB38271 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. guidechem.com [guidechem.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. westliberty.edu [westliberty.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

reactivity of the acyl chloride group in 3-Bromo-2-fluorobenzoyl chloride

An In-Depth Technical Guide to the Reactivity and Application of 3-Bromo-2-fluorobenzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the , a versatile and highly valuable intermediate in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's electronic properties, its behavior in key synthetic transformations, and its applications. We will delve into the synergistic effects of the ortho-fluoro and meta-bromo substituents, which significantly modulate the reactivity of the acyl chloride moiety. This guide offers not only theoretical insights but also field-proven, detailed experimental protocols for critical reactions such as amide bond formation and Friedel-Crafts acylation, presented with an emphasis on the causal relationships that govern experimental outcomes.

Introduction: A Profile of a Key Synthetic Building Block

This compound (CAS No: 374554-41-3) is a halogenated aromatic acyl chloride that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from a unique structural arrangement: a highly reactive acyl chloride group for constructing core molecular scaffolds, and two distinct halogen substituents—fluorine and bromine—that serve as versatile handles for subsequent functionalization.[2] The fluorine atom can enhance metabolic stability and bioavailability in final drug products, while the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient assembly of complex architectures.[1][3] This guide will dissect the factors governing the reactivity of the acyl chloride group, providing a foundational understanding for its strategic deployment in synthesis.

Physicochemical Properties and Safe Handling

As with any reactive chemical, a thorough understanding of the properties and safety requirements for this compound is paramount for its successful and safe application in the laboratory.

Compound Properties

| Property | Value | Reference |

| CAS Number | 374554-41-3 | [4][5] |

| Molecular Formula | C₇H₃BrClFO | [4][5] |

| Molecular Weight | 237.45 g/mol | [5] |

| Appearance | Liquid (typical) | |

| Boiling Point | 74-75 °C at 0.5 mmHg | |

| Density | 1.662 g/mL at 25 °C |

Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound.[4] Proper handling is essential to prevent accidents and ensure the integrity of the reagent.

-

Exposure Controls : Always handle this compound in a well-ventilated chemical fume hood.[4][6] Personal protective equipment (PPE), including chemical safety goggles, a face shield, impervious gloves (e.g., nitrile), and a lab coat, is mandatory.[4][7] Emergency eyewash stations and safety showers must be readily accessible.[6]

-

Moisture Sensitivity : The acyl chloride group reacts readily with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the parent carboxylic acid.[4] This not only degrades the reagent but also creates a corrosive and hazardous environment. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4]

-

Incompatible Materials : Avoid contact with strong bases, alcohols, and strong oxidizing agents.[6][7]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Synthesis of this compound

The most direct and common method for preparing this compound is through the chlorination of the corresponding carboxylic acid, 3-Bromo-2-fluorobenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[2]

Detailed Synthesis Protocol

This protocol describes the conversion of 3-Bromo-2-fluorobenzoic acid to the target acyl chloride. The causality for using thionyl chloride lies in its efficacy and the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[2][8]

Step-by-Step Methodology:

-

Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (scrubber for HCl and SO₂), add 3-Bromo-2-fluorobenzoic acid (1.0 eq).

-

Solvent and Reagent Addition : Suspend the acid in an anhydrous solvent such as toluene. Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[8]

-

Reaction : Heat the mixture to reflux (typically around 80-110 °C depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup and Purification : Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps, but can be purified by vacuum distillation if necessary.[9]

Caption: Workflow for the synthesis of this compound.

Core Reactivity Analysis: The Acyl Chloride Group

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[10] The rate and outcome of these reactions are profoundly influenced by the electronic and steric effects of the aromatic substituents.

The Nucleophilic Acyl Substitution Mechanism

The canonical mechanism for reactions at the acyl chloride center is a two-step addition-elimination process.[11][12] This pathway is favored over Sₙ1 or Sₙ2-type mechanisms.[11]

-

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.[13]

-

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group. The chloride ion is an excellent leaving group, driving the reaction forward to yield the substituted product.[10][13]

Caption: General mechanism of nucleophilic acyl substitution.

Influence of Aromatic Substituents

The reactivity of the benzoyl chloride core is modulated by the attached fluorine and bromine atoms.

-

Electronic Effects : Both fluorine and bromine are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I).[14] The ortho-fluoro and meta-bromo groups pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[10][15] This effect generally leads to a higher reaction rate compared to unsubstituted benzoyl chloride.[16] While halogens can also donate electrons via resonance (+M), the inductive effect is dominant.[14]

-

Steric Effects : The fluorine atom at the ortho-position can introduce a degree of steric hindrance, potentially impeding the approach of a bulky nucleophile to the carbonyl carbon.[10] This steric effect can, in some cases, counteract the electronic activation. Therefore, the overall reactivity is a balance between the strong electronic activation and modest steric hindrance. For most common nucleophiles (e.g., small amines, alcohols), the electronic activation is the prevailing factor.

Key Synthetic Transformations and Protocols

This compound is a versatile reagent for introducing the 3-bromo-2-fluorobenzoyl moiety into various molecules. The following protocols are representative of its most common and critical applications.

Amide Bond Formation (Aminolysis)

The formation of amides via reaction with primary or secondary amines is arguably the most frequent application of this reagent, given the prevalence of amide bonds in pharmaceuticals. The reaction is typically rapid and high-yielding.

Protocol: Synthesis of N-Aryl/Alkyl-3-bromo-2-fluorobenzamide

Causality : This protocol employs a tertiary amine base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.[8] This is critical because the free HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous solvent is used to prevent competitive hydrolysis of the acyl chloride.[4]

-

Setup : In a dry, inert-atmosphere flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Separately, dissolve this compound (1.05 eq) in anhydrous DCM. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic species, and finally with brine.[8]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction where this compound can acylate an electron-rich aromatic ring to form a diaryl ketone.[17][18]

Protocol: Acylation of Anisole

Causality : This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[19] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion intermediate.[18] A stoichiometric amount of the catalyst is necessary because the product ketone complexes with the AlCl₃, sequestering the catalyst.[17][19] The reaction is quenched with acid to hydrolyze this complex and liberate the product.

-

Setup : To a dry flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and suspend it in an anhydrous solvent like DCM. Cool the suspension to 0 °C.

-

Reagent Addition : Add this compound (1.0 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex. Then, add the electron-rich arene (e.g., anisole, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC.

-

Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[19] This is a highly exothermic process. Stir vigorously until the ice has melted and the layers have separated.

-

Workup and Purification : Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude ketone product can be purified by column chromatography or recrystallization.

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

Applications in Drug Development

The strategic value of this compound in drug discovery lies in its trifunctional nature. Each component of the molecule can be used in a programmed synthetic sequence.

-

Acyl Chloride : Used in an initial step to form a stable amide or ester linkage, building the core of the target molecule.

-

Bromine Atom : Serves as a versatile synthetic handle for late-stage diversification. It is an excellent substrate for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.[2]

-

Fluorine Atom : The presence of fluorine is a common strategy in medicinal chemistry to modulate a drug's properties.[3] It can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and enhance membrane permeability and bioavailability.[1][20]

This multi-faceted reactivity allows chemists to rapidly generate libraries of complex, functionally diverse compounds for biological screening, accelerating the drug discovery process.

Conclusion

This compound is a highly reactive and synthetically valuable acylating agent. Its reactivity is governed by the strong electron-withdrawing inductive effects of the ortho-fluoro and meta-bromo substituents, which activate the carbonyl carbon towards nucleophilic attack. While the ortho-fluorine may impart minor steric hindrance, the electronic activation is the dominant factor in most key transformations, such as aminolysis and Friedel-Crafts acylation. The ability to leverage the acyl chloride for scaffold construction and the halogen atoms for subsequent, orthogonal modifications makes this reagent a powerful tool for professionals in the fields of chemical research and pharmaceutical development.

References

-

PrepChem.com. (n.d.). Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6664–6683. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

ResearchGate. (2025). Evolution of amide bond formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzoic acid amide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Michael Evans. (2023). Nucleophilic Acyl Substitution Reactions: General Concepts. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]

-

MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 3-Bromo-2-fluorobenzotrifluoride in Specialty Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

-

ResearchGate. (2019). Improved preparation of halopropyl bridged carboxylic ortho esters. Retrieved from [Link]

-

Arkivoc. (n.d.). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. stpeters.co.in [stpeters.co.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 18. Friedel–Crafts Acylation [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. nbinno.com [nbinno.com]

A Technical Guide to Electrophilic Aromatic Substitution Reactions of 3-Bromo-2-fluorobenzoyl Chloride: Regioselectivity, Mechanisms, and Synthetic Protocols

Executive Summary

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of 3-Bromo-2-fluorobenzoyl chloride, a key intermediate in the synthesis of complex pharmaceutical compounds. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's reactivity. We will dissect the competing electronic effects of the bromo, fluoro, and acyl chloride substituents to predict regiochemical outcomes. This guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols for key EAS reactions, including nitration and halogenation, while also addressing the inherent limitations of Friedel-Crafts reactions on such a deactivated aromatic system.

Introduction

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. It is derived from its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid, which serves as a crucial building block in the synthesis of targeted therapies, most notably the BRAF kinase inhibitor Dabrafenib.[1] The synthetic utility of this scaffold is largely defined by the reactivity of the aromatic ring. This guide focuses on predicting and controlling the outcomes of electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry, on this challenging substrate. The benzene ring is substituted with three distinct groups—a bromo, a fluoro, and a benzoyl chloride—each exerting a significant and often conflicting influence on the ring's electron density and, consequently, its reactivity towards electrophiles.

Molecular Structure and Electronic Effects of Substituents

The regiochemical outcome of an EAS reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.[2] In this compound, we have a convergence of three electron-withdrawing groups, leading to a highly electron-deficient (deactivated) aromatic system.

-

Acyl Chloride Group (-COCl): This group is a powerful deactivator of the aromatic ring for EAS reactions. It withdraws electron density through both a strong negative inductive effect (-I) and a negative resonance effect (-R). As a result, it is a strong meta-director.[3]

-

Fluorine (-F) and Bromine (-Br) Substituents: Halogens are a unique class of substituents in the context of EAS. They are deactivating due to their strong electron-withdrawing inductive effects (-I), which destabilize the positively charged intermediate (sigma complex).[3][4] However, they possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R), which can stabilize the sigma complex for attack at the ortho and para positions.[4] Therefore, halogens are classified as deactivating, ortho-, para-directors.[3][4]

The cumulative effect is a significant reduction in the nucleophilicity of the benzene ring, making EAS reactions considerably slower and requiring more forcing conditions compared to benzene itself.[2]

Predicting Regioselectivity: An Analysis of Competing Directing Effects

With substituents at positions 1, 2, and 3, the potential sites for electrophilic attack are C4, C5, and C6. The final regiochemical outcome depends on which position leads to the most stable cationic intermediate (arenium ion).[5]

-

The Acyl Chloride (-COCl at C1) strongly directs incoming electrophiles to the meta position, C5.

-

The Fluorine (-F at C2) directs to its ortho position (C3, occupied) and its para position, C5.

-

The Bromine (-Br at C3) directs to its ortho positions (C2, occupied, and C4) and its para position, C6.

Consolidated Directing Effects:

-

Attack at C4: Directed by the ortho effect of Bromine.

-

Attack at C5: Directed by the meta effect of the acyl chloride and the para effect of Fluorine. This position benefits from two directing influences.

-

Attack at C6: Directed by the para effect of Bromine.

Given that the acyl chloride group is the most powerful deactivating and directing group on the ring, its influence is paramount. Attack at the meta position (C5) avoids placing the positive charge of the arenium ion adjacent to the positively polarized carbonyl carbon, a highly destabilizing interaction that occurs with ortho and para attack relative to the acyl group.[3] Therefore, substitution is most likely to occur at the C5 position , as this site is favored by two of the three substituents and avoids the most severe electronic destabilization. However, due to the directing influence of the bromine, minor formation of C4 and C6 isomers is possible, necessitating careful purification of the final product.

Caption: Competing directing effects on the this compound ring.

Key Electrophilic Aromatic Substitution Reactions & Protocols

The severe deactivation of the ring necessitates robust reaction conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as this compound is corrosive and reacts with water.[6]

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional group for further synthetic transformations. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[7][8]

Protocol: Synthesis of 3-Bromo-2-fluoro-5-nitrobenzoyl chloride

-

Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride).

-

Reagent Preparation: In the flask, carefully add concentrated sulfuric acid (H₂SO₄, 3.0 eq.). Cool the flask to 0°C in an ice-water bath.

-

Substrate Addition: Slowly add this compound (1.0 eq.) to the cooled sulfuric acid with stirring. Maintain the temperature at 0°C.

-

Nitrating Mixture: In the dropping funnel, prepare a mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (1.1 eq.).

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary to obtain the pure 3-Bromo-2-fluoro-5-nitrobenzoyl chloride.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[9][10]

Protocol: Synthesis of 3,5-Dibromo-2-fluorobenzoyl chloride

-

Apparatus Setup: Use a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

-

Catalyst and Solvent: To the flask, add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) and a dry, inert solvent such as dichloromethane (CH₂Cl₂).

-